
2,2,4-Trimethyl-1,3-pentanediol 3-isobutyrate
Übersicht
Beschreibung
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate, also known as TXIB, is an organic compound with the linear formula (CH3)2CHCH [O2CCH (CH3)2]C (CH3)2CH2O2CCH (CH3)2 . It is widely used in food packaging and may be used as a plasticizer in the fabrication of highly plasticized polyvinyl chloride .
Synthesis Analysis
The synthesis of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate involves the reaction of isobutyric acid (containing 7 wt% of isobutyraldehyde, equivalent to isobutyric acid) and 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate at a molar ratio of 1.2 . A 0.3wt% of SnO is added as a catalyst . The reaction solution is refluxed at 180°C under normal pressure for 7 hours .Molecular Structure Analysis
The molecular weight of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is 286.41 . Its molecular structure can be viewed using Java or Javascript .Chemical Reactions Analysis
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate has a refractive index of 1.434 (lit.) . It has a boiling point of 280 °C (lit.) and a melting point of -70 °C (lit.) . The density of this compound is 0.941 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Catalyst in Biodiesel Production
This compound has been utilized in the production of biodiesel, specifically as a catalyst in the valorization of glycerol. It aids in the conversion of glycerol to solketal, an oxygenated additive to fuel, enhancing the overall efficiency of biodiesel production .
Plasticizer in Food Packaging
Due to its non-toxic nature, it serves as a plasticizer in the fabrication of highly plasticized polyvinyl chloride (PVC), which is crosslinked by gamma irradiation. This application is critical in food packaging, where safety and durability are paramount .
Coalescent for Latex Paints
The compound finds application as a coalescent in latex paints. It helps in the formation of a consistent film in paint applications, improving the durability and appearance of the painted surface .
Solvent for Cosmetics and Personal Care
It is used as a solvent in cosmetics and personal care products. Its properties help dissolve other substances within a formulation, ensuring stability and performance of the final product .
Ink Solvent for Printing Applications
In the printing industry, it serves as a solvent for inks. Its solvency properties ensure that the ink maintains the right consistency for application, whether in traditional printing or in specialized uses like inkjet or 3D printing .
Nail Care Applications
The compound is used in nail care products, likely due to its solvent properties and its ability to form a smooth, even coating, which is essential for nail polishes and treatments .
Chelating Agent in Metal Recovery
It can act as a chelating agent, binding to metals in a recovery process. This application is particularly useful in the recycling of metals from waste streams or in the mining industry .
Biological Research
In biological research, derivatives of this compound may be used in bacterial killing assays or as part of cytotoxicity studies against various cell lines, contributing to our understanding of cellular processes and potential therapeutic applications .
Wirkmechanismus
Safety and Hazards
Exposure to 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate can cause mild irritation of eyes, nose, and throat . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It is also advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-hydroxy-2,2,4-trimethylpentan-3-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-8(2)10(12(5,6)7-13)15-11(14)9(3)4/h8-10,13H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIPYZUJVKWOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)CO)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872294 | |
| Record name | 1-Hydroxy-2,2,4-trimethylpentan-3-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate | |
CAS RN |
18491-15-1 | |
| Record name | 3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18491-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol 3-isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018491151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-2,2,4-trimethylpentan-3-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL 3-ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J6J5RYM63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,2,4-trimethyl-1,3-pentanediol 1-butyrate-3-isobutyrate improve the properties of PVC compared to 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB)?
A: Research indicates that 2,2,4-trimethyl-1,3-pentanediol 1-butyrate-3-isobutyrate, synthesized via esterification of 2,2,4-trimethyl-1,3-pentanediol with butyric acid, exhibits superior properties as a PVC plasticizer compared to TXIB []. The study highlighted several key advantages:
- Reduced Migration: Significantly lower migration rates compared to TXIB, indicating a potential for reduced volatile organic compound (VOC) emissions from the plasticized PVC [].
Q2: What analytical techniques were employed to characterize the synthesized 2,2,4-trimethyl-1,3-pentanediol 1-butyrate-3-isobutyrate?
A: The researchers utilized Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized plasticizer []. Specifically, they employed:
- HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy: This 2D NMR technique allowed the researchers to identify through-bond connectivities between carbons and protons separated by multiple bonds. This was instrumental in observing the internal-ester-transfer of 2,2,4-trimethyl-1,3-pentanediol-1-isobutyrate during the reaction process [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)

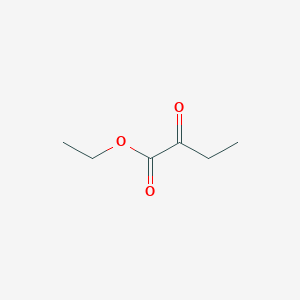
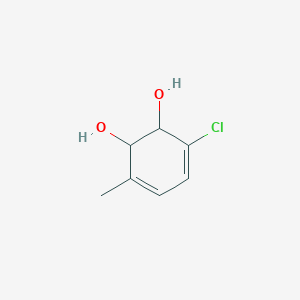
![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)
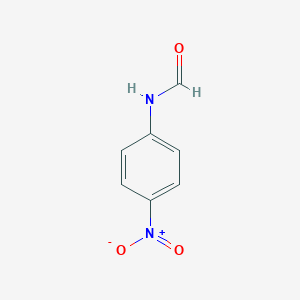
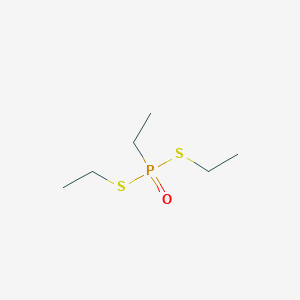

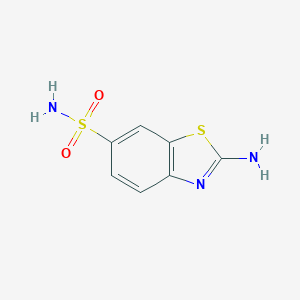


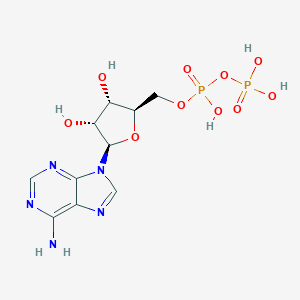
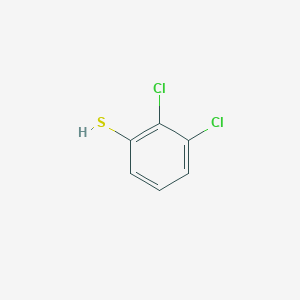
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)